Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

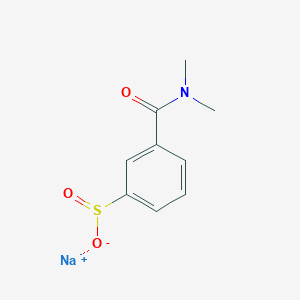

Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₉H₁₀NNaO₃S and a molecular weight of 235.24 g/mol . It is a white crystalline solid known for its versatility in various chemical reactions and applications.

Preparation Methods

The synthesis of sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate typically involves the sulfonation of 3-(dimethylcarbamoyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert it into sulfides or thiols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include sulfonamides, sulfones, and sulfonic acids.

Scientific Research Applications

Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of scientific research applications:

Biology: It serves as a reagent in biochemical assays and enzyme inhibition studies.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate exerts its effects involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate it interacts with .

Comparison with Similar Compounds

Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate can be compared with other similar compounds such as:

Sodium benzene-1,3-disulfonate: This compound has two sulfonate groups and is used in similar applications but offers different reactivity and solubility properties.

Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate: This isomer has the sulfonate group in a different position, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Biological Activity

Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a dimethylcarbamoyl group and a sulfonate group. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for use in treating infections.

- Anticancer Potential : Preliminary research indicates that it may inhibit the growth of certain cancer cell lines, although further studies are required to elucidate its mechanisms.

- Toxicological Effects : Investigations into its toxicological profile reveal potential cytotoxic effects at higher concentrations, necessitating careful evaluation in therapeutic contexts.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells while potentially causing damage in normal cells.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Growth inhibition in cancer cells | |

| Cytotoxicity | Cell death at high concentrations |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cancer Cell Line Analysis : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS), leading to apoptosis.

- Toxicological Assessment : A toxicological evaluation using zebrafish models revealed that exposure to this compound at elevated concentrations resulted in significant histopathological changes in gill tissues, indicating potential environmental toxicity.

Properties

Molecular Formula |

C9H10NNaO3S |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

sodium;3-(dimethylcarbamoyl)benzenesulfinate |

InChI |

InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-4-3-5-8(6-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

MYHQDXPGBXHJQQ-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.